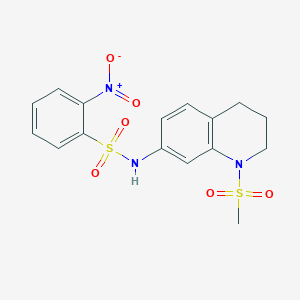

N-(1-(甲磺酰)-1,2,3,4-四氢喹啉-7-基)-2-硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide” is a complex organic compound. It contains a tetrahydroquinoline ring, which is a type of heterocyclic compound. This ring is substituted with a methylsulfonyl group and a nitrobenzenesulfonamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinoline ring, the introduction of the methylsulfonyl group, and the attachment of the nitrobenzenesulfonamide group. Unfortunately, without specific information or literature on this compound, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydroquinoline ring is a seven-membered ring with one nitrogen atom. The methylsulfonyl group is a sulfur-containing group that is often involved in protein binding. The nitrobenzenesulfonamide group contains a nitro group (-NO2), which is a strong electron-withdrawing group, and a sulfonamide group (-SO2NH2), which is often involved in hydrogen bonding .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially undergo reduction reactions to form amines. The sulfonamide group could participate in condensation reactions with carboxylic acids to form amides .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, charge distribution, and the presence of functional groups .

科学研究应用

- Spectral Features : The absorption spectra of MSPPP show a wavelength band in the range of 403–427 nm, while the fluorescence spectra exhibit a band at 472–533 nm .

- Amplified Spontaneous Emission (ASE) : Under suitable concentrations and pump power excitation (using a Nd:YAG laser at 355 nm), MSPPP produces intense ASE at 522.5 nm . This property is crucial for laser applications.

- Comparison with DAPPP : MSPPP’s energy band gap has been calculated and compared with that of 3-[4-(dimethylamino) phenyl]-1-phenyl-(2E)-propen-1-one (DAPPP). DAPPP is another laser dye, and MSPPP shows promising optical activities .

Photophysical Properties

Chalcones, including MSPPP, belong to a family of chemical compounds with α, β-unsaturated keto groups. These compounds have diverse photophysical, chemical, physical, and biological properties . Specifically:

- Intramolecular Charge Transfer : The addition of an N, N-dimethylamino group to the para-position in ring B significantly enhances MSPPP’s photophysical properties through intramolecular charge transfer .

- Organic Fluorescent Compounds : Chalcones like MSPPP are studied for their photophysical properties in applications such as electronic and optoelectronic devices, biological imaging, and fluorescence sensors .

- Laser Technology : Given its ASE properties, MSPPP could find use in dye lasers .

- Materials Science : Investigating MSPPP’s properties may lead to novel materials with improved stability and efficiency .

安全和危害

未来方向

属性

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6S2/c1-26(22,23)18-10-4-5-12-8-9-13(11-15(12)18)17-27(24,25)16-7-3-2-6-14(16)19(20)21/h2-3,6-9,11,17H,4-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPXFLULMVWLPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2676359.png)

![6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2676365.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-fluoro-2-nitroaniline](/img/structure/B2676370.png)

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-4,4-difluoro-2-methylpyrrolidine-1-carboxylate](/img/structure/B2676371.png)

![2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2676375.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2676376.png)

![8-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B2676379.png)